[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Beschreibung
This compound belongs to a class of pyrrolidine-based carbamic acid esters characterized by an (S)-2-amino-3-methyl-butyryl substituent.
Eigenschaften
IUPAC Name |
benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-15(11-21)20(3)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHJARAPDCTCJ-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H29N3O5
- Molecular Weight : 393.46 g/mol
- CAS Number : 1401666-90-7
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It is suggested that the carbamate moiety plays a critical role in its mechanism, particularly in enzyme inhibition.
Inhibition of N-Acylethanolamine Acid Amidase (NAAA)
One of the notable biological activities of this compound is its inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in the metabolism of bioactive lipids.
- IC50 Value : The compound has demonstrated an IC50 value of 127 nM against rat NAAA, indicating potent inhibitory activity. This suggests that it may have therapeutic potential in conditions where modulation of endocannabinoid signaling is beneficial .
Substrate Specificity
Research indicates that the compound's structure allows for specific interactions with various biological targets. For instance, studies on similar carbamate esters reveal that modifications in the amino acid moiety can significantly alter enzyme specificity and activity .
Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of carbamic acid esters found that modifications to the amino acid side chains can enhance or diminish potency against NAAA. The presence of an intact β-lactone ring was crucial for maintaining potency, with certain configurations yielding up to a tenfold increase in activity compared to their counterparts .
| Compound | IC50 (μM) | Notes |
|---|---|---|
| This compound | 0.127 | Strong NAAA inhibitor |
| (R)-Analog | 0.70 | Less potent than (S) counterpart |
| Open derivatives | >100 | No significant activity |
Study 2: Pharmacokinetics and Stability
Another investigation assessed the pharmacokinetic properties and stability of this compound in biological systems. The results indicated that the compound exhibited a half-life of approximately 7 minutes in serum, which could influence its therapeutic efficacy and dosing strategies .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations
- Cyclopropyl vs. Methyl Group [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1401667-60-4): Replaces the methyl group with a cyclopropyl ring, increasing molecular weight (359.47 g/mol vs. Impact: Cyclopropyl groups are known to enhance metabolic stability, which could improve pharmacokinetics compared to methyl-substituted derivatives.
- Ethyl vs. Methyl Carbamate [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401667-29-5): Substitutes methyl with ethyl, increasing hydrophobicity (molecular weight: ~335 g/mol vs. ~319 g/mol for methyl). This modification may influence membrane permeability or binding affinity .
Stereochemical Differences
- [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1401665-64-2): Features an (R)-configured pyrrolidine ring instead of (S).
Positional Isomerism
- [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 165528-66-5): Relocates the amino group to the ethyl side chain rather than the butyryl moiety. This positional shift simplifies the structure (C15H23N3O2) and may reduce synthetic complexity but eliminate stereospecific interactions .
Data Table: Key Structural and Molecular Features
Research Findings and Implications
- Stereochemistry and Activity : The (S)-configuration in the target compound and its analogues is critical for interactions with chiral biological targets. For example, (R)-isomers (e.g., CAS 1401665-64-2) may exhibit reduced binding affinity in enantioselective assays .
- Market Context: No direct analogues are commercially available for androgenetic alopecia or similar conditions, as noted in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
